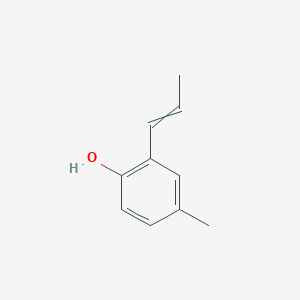

Phenol, 4-methyl-2-(1-propenyl)-

Description

BenchChem offers high-quality Phenol, 4-methyl-2-(1-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-methyl-2-(1-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53889-94-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-methyl-2-prop-1-enylphenol |

InChI |

InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3-7,11H,1-2H3 |

InChI Key |

WPHPAOKIUGOXMM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=C(C=CC(=C1)C)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Identification in Natural Products and Extracts

While direct citations for the natural occurrence of Phenol, 4-methyl-2-(1-propenyl)- are not extensively documented in readily available literature, the closely related propenylphenols are known constituents of various plant essential oils. For instance, isoeugenol (B1672232) (2-methoxy-4-(1-propenyl)phenol) is a well-known component of essential oils from plants like ylang-ylang and nutmeg. nist.gov The structural similarity suggests that Phenol, 4-methyl-2-(1-propenyl)- could potentially be found in similar natural sources, likely as a minor component. Further targeted phytochemical analyses are required to definitively identify its presence and concentration in various plant species.

Presence as a Lignin (B12514952) Decomposition Product

Lignin, a complex polymer abundant in the cell walls of terrestrial plants, is a significant source of various phenolic compounds upon decomposition. Hydrothermal liquefaction of lignin, a process that breaks down this complex structure using water at high temperatures and pressures, yields a bio-oil rich in aromatic compounds. researchgate.net Research has shown that the decomposition of lignin can produce a variety of phenolic monomers, including cresols and other alkylphenols. researchgate.net Given that the structure of Phenol, 4-methyl-2-(1-propenyl)- consists of a phenol ring with both a methyl and a propenyl group, it is plausible that it could be formed as a minor product during the thermal or biological degradation of specific types of lignin. The breaking of ether and carbon-carbon bonds within the lignin macromolecule can lead to a diverse array of substituted phenols. researchgate.net

Proposed Biosynthetic Routes for Propenylphenols

The biosynthesis of propenylphenols in plants is believed to start from the amino acid phenylalanine. nih.gov This initial precursor undergoes a series of enzymatic reactions within the phenylpropanoid pathway to form p-coumaric acid and ferulic acid. nih.gov These intermediates are central to the formation of various phenolic compounds. Two primary biosynthetic pathways have been proposed for the formation of propenylphenols from these cinnamic acid derivatives. nih.gov Although the specific enzymes and intermediates for Phenol, 4-methyl-2-(1-propenyl)- are not explicitly detailed, the general pathway for propenylphenols involves modifications such as hydroxylation, methylation, and the formation of the propenyl side chain. In sweet basil, for example, specialized glandular trichomes are the primary sites for the synthesis and storage of phenylpropenes. nih.gov

Enzymatic Biotransformations of Related Phenolic Compounds

The biotransformation of phenolic compounds through microbial or enzymatic action is a key area of research with applications in food science and biotechnology. mdpi.com Microorganisms can convert phenolic acids, such as ferulic acid and p-coumaric acid, into valuable aromatic compounds. nih.gov For instance, certain yeasts and bacteria can decarboxylate hydroxycinnamic acids to their corresponding vinyl derivatives. researchgate.net This is followed by a reduction step that converts the vinyl group to an ethyl or propenyl group. researchgate.net For example, Bacillus aryabhattai has demonstrated the ability to transform isoeugenol, ferulic acid, and p-coumaric acid into other valuable phenolic compounds like vanillin (B372448), 4-vinylguaiacol, and 4-vinylphenol. nih.gov This highlights the potential for enzymatic pathways to synthesize or modify propenylphenols. The use of specific enzymes like phenolic acid decarboxylases and reductases is crucial in these biotransformation processes. mdpi.com Furthermore, enzymes such as laccases and peroxidases, induced by phenolic compounds, play a role in these transformations. nih.gov

Research Scope and Objectives for Phenol, 4 Methyl 2 1 Propenyl

While not as extensively studied as some of its isomers, research on Phenol (B47542), 4-methyl-2-(1-propenyl)- is emerging, driven by the potential applications suggested by its structure. The primary objectives for investigating this compound lie in characterizing its unique chemical properties and exploring its potential for new material synthesis and biological applications.

A key area of research is its utility in polymer chemistry. A study has successfully demonstrated the co-oligomerization of 4-methyl-2-propenylphenol with maleic anhydride (B1165640). This research identified the optimal conditions for this free-radical co-oligomerization, including temperature, monomer ratio, and initiator concentration, and characterized the resulting co-oligomer's structure using NMR spectroscopy. This indicates a clear objective to develop new polymers and modify them with other compounds to create materials with specific properties.

Given the known biological activities of its isomers, a significant research scope exists in the biological evaluation of Phenol, 4-methyl-2-(1-propenyl)-. Future research objectives would logically include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to produce the compound in high purity for further study.

Antioxidant Activity Screening: Quantifying its ability to scavenge various free radicals and comparing its efficacy to well-known antioxidants and its isomers.

Antimicrobial and Bioactivity Assays: Testing its effectiveness against a range of microbial pathogens and exploring other potential therapeutic activities, such as anti-inflammatory or phytotoxic effects, drawing parallels from the known properties of chavibetol (B1668573). bsu.az

Table 1: Computed Properties of Phenol, 4-methyl-2-(1-propenyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O | |

| Molecular Weight | 148.2017 g/mol | |

| CAS Number | 53889-94-4 | |

| Topological Polar Surface Area | 20.2 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

Chemical Synthesis and Derivatization Strategies for Phenol, 4 Methyl 2 1 Propenyl

Synthetic Methodologies and Reaction Conditions

The synthesis of Phenol (B47542), 4-methyl-2-(1-propenyl)- primarily involves the manipulation of phenolic precursors, leveraging key organic reactions to introduce the desired functional groups.

A common starting point for the synthesis of Phenol, 4-methyl-2-(1-propenyl)- is the alkylation of p-cresol (B1678582) (4-methylphenol). This can be achieved through a multi-step process that begins with the formation of an allyl ether, followed by a Claisen rearrangement and subsequent isomerization.

A key intermediate in this synthesis is 2-allyl-4-methylphenol (B1664044). nist.govnih.gov This is typically synthesized via the Claisen rearrangement of allyl p-tolyl ether. acs.orgresearchgate.netacs.org The rearrangement is a researchgate.netresearchgate.net-sigmatropic shift that proceeds through a cyclic transition state, leading to the ortho-allylated product. organic-chemistry.org The reaction is often carried out at elevated temperatures. organic-chemistry.org

The allyl p-tolyl ether precursor is prepared by the Williamson ether synthesis, where p-cresol is deprotonated with a base, such as sodium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form the ether.

Once 2-allyl-4-methylphenol is obtained, the final step is the isomerization of the allyl group to a propenyl group. This transformation can be catalyzed by transition metal complexes, such as those of ruthenium. oup.com For instance, Ru(cod)(cot) (cod = cycloocta-1,5-diene, cot = cycloocta-1,3,5-triene) in the presence of a phosphine (B1218219) ligand like triethylphosphine (B1216732) has been shown to effectively catalyze the isomerization of 2-allylphenol (B1664045) to (Z)-2-propenylphenol with high selectivity. oup.com The presence of the hydroxyl group on the phenol is crucial for this catalytic process. oup.com

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Williamson Ether Synthesis | p-Cresol, NaOH, Allyl bromide | Allyl p-tolyl ether |

| 2 | Claisen Rearrangement | Heating | 2-Allyl-4-methylphenol |

| 3 | Isomerization | Ru(cod)(cot), PEt3 | Phenol, 4-methyl-2-(1-propenyl)- |

Condensation reactions are fundamental in the synthesis of various phenolic compounds. While not a direct single-step route to Phenol, 4-methyl-2-(1-propenyl)-, condensation reactions are crucial for creating substituted phenol backbones that can be further modified. For instance, the condensation of phenols with aldehydes and ketones can introduce new carbon-carbon bonds. wikipedia.org

A relevant example is the condensation of a phenol with propionaldehyde (B47417) in the presence of an acid catalyst, which can lead to the formation of bis-hydroxyphenyl propanes. researchgate.net These intermediates can then be subjected to thermal splitting in the presence of a basic catalyst to yield propenylphenols. researchgate.net The precise control of reaction conditions is essential to favor the desired product and minimize the formation of byproducts.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org It is a powerful tool for the aminoalkylation of phenols. oup.com While not a direct synthesis of Phenol, 4-methyl-2-(1-propenyl)-, it provides a route to aminomethylated phenol derivatives which can be precursors to other functionalized phenols. oup.comusu.ac.id

The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine. wikipedia.org The phenol then acts as the nucleophile, attacking the iminium ion to form a Mannich base. wikipedia.org For example, eugenol (B1671780) (a related propenylphenol) can undergo the Mannich reaction to introduce a dimethylaminomethyl group at the ortho position to the hydroxyl group. usu.ac.id This Mannich base can then be further modified, for instance, through methylation and subsequent nucleophilic substitution, to introduce other functional groups. usu.ac.id

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| Phenol (with an active hydrogen) | Formaldehyde | Primary or Secondary Amine | Mannich Base (Aminomethylated Phenol) |

Functionalization and Derivatization Pathways

The presence of both a phenolic hydroxyl group and a propenyl side chain in Phenol, 4-methyl-2-(1-propenyl)- allows for a range of functionalization and derivatization reactions, enabling the synthesis of a diverse array of new compounds.

The hydroxyl group is a prime site for modification, altering the polarity and reactivity of the molecule.

Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide, which then reacts with an alkyl halide. mdpi.com Various alkylating agents can be used to introduce different ether functionalities. researchgate.net Solvent-free conditions using an organic base like 1,4-diazabicyclo wikipedia.orgwikipedia.orgwikipedia.orgoctane (DABCO) and an alkyl bromide in the presence of potassium carbonate have also been reported for the O-alkylation of phenols. daneshyari.com

Esterification: The hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. daneshyari.com Alternatively, acylation with an acid anhydride can be an effective route. stackexchange.com

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Etherification | Alkyl halide, Base | Ether (-OR) |

| Esterification | Carboxylic acid/anhydride/chloride, Acid catalyst | Ester (-O-C(=O)R) |

The propenyl side chain offers another site for chemical modification, primarily through reactions of the carbon-carbon double bond.

Oxidation: The propenyl group can be oxidized under various conditions. Strong oxidizing agents can potentially cleave the double bond or oxidize the benzylic position. The specific products will depend on the oxidant and reaction conditions used.

Reduction/Hydrogenation: The double bond of the propenyl group can be reduced to a propyl group through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. This converts Phenol, 4-methyl-2-(1-propenyl)- to 4-methyl-2-propylphenol.

Addition Reactions: The electron-rich double bond of the propenyl group is susceptible to electrophilic addition reactions. youtube.com For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). Halogenation with reagents like bromine (Br₂) would lead to the formation of a dibromo derivative.

Synthesis of Structurally Related Analogs for Comparative Studies

Modification of the Alkenyl Side Chain via Claisen Rearrangement

The Claisen rearrangement stands as a cornerstone in the synthesis of ortho-alkenyl phenols and provides a versatile platform for introducing a variety of alkenyl groups. wikipedia.orgorganic-chemistry.org The general approach involves the O-alkenylation of a precursor phenol, in this case, p-cresol (4-methylphenol), with a substituted allyl halide, followed by a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement.

A general scheme for this process begins with the deprotonation of p-cresol to form the corresponding phenoxide, which then acts as a nucleophile, attacking a substituted allyl halide. The resulting allyl aryl ether subsequently undergoes the Claisen rearrangement upon heating to yield the desired ortho-alkenylated phenol. The regioselectivity of this rearrangement is influenced by the substitution pattern on the aromatic ring. wikipedia.orgresearchgate.net

To generate a series of analogs with varying alkenyl chains, different substituted allyl halides can be employed. For instance, the use of crotyl chloride (1-chloro-2-butene) or other substituted allyl halides would lead to the formation of analogs with extended or branched alkenyl chains at the ortho-position.

Table 1: Synthesis of Alkenyl-Substituted Analogs via Claisen Rearrangement

| Starting Phenol | Allyl Halide | Analog Produced |

| p-Cresol | 1-Chloro-2-butene | 2-(1-Buten-2-yl)-4-methylphenol |

| p-Cresol | 1-Chloro-3-methyl-2-butene | 4-Methyl-2-(3-methyl-2-butenyl)phenol |

| p-Cresol | Cinnamyl chloride | 4-Methyl-2-(3-phenyl-2-propenyl)phenol |

The reaction conditions for these rearrangements, including temperature and the potential use of catalysts like Lewis acids, can be optimized to maximize the yield of the desired ortho-isomer. electronicsandbooks.com

Variation of Aromatic Ring Substituents

Another critical aspect of analog design is the modification of the substituents on the phenolic ring. This allows for the exploration of electronic and steric effects on the compound's activity. Starting with different substituted phenols, a variety of analogs can be synthesized.

For example, replacing the methyl group at the para-position with other alkyl groups, such as ethyl or tert-butyl, can provide insights into the influence of steric bulk. The synthesis of these precursor phenols can be achieved through established methods like Friedel-Crafts alkylation of phenol. For instance, 2-tert-butyl-4-methylphenol (B42202) can be synthesized from p-cresol and tert-butanol. google.comnih.gov Similarly, the synthesis of 4-n-pentyl-2-methyl-phenol (B8357133) has been reported. prepchem.com

Furthermore, the introduction of electron-withdrawing or electron-donating groups at different positions on the ring can modulate the electronic properties of the phenol. The regioselectivity of the subsequent Claisen rearrangement can be influenced by these substituents. Electron-donating groups generally favor migration to the position further from the meta-substituent, whereas electron-withdrawing groups tend to direct the migration towards the meta-substituent. wikipedia.orgresearchgate.netstackexchange.comchemrxiv.org

Table 2: Synthesis of Analogs with Varied Aromatic Ring Substitution

| Precursor Phenol | Synthetic Method for Precursor | Subsequent Reaction | Target Analog |

| 4-Ethylphenol | Friedel-Crafts alkylation of phenol | O-allylation and Claisen rearrangement | 2-(1-Propenyl)-4-ethylphenol |

| 4-tert-Butylphenol | Friedel-Crafts alkylation of phenol | O-allylation and Claisen rearrangement | 2-(1-Propenyl)-4-tert-butylphenol |

| 3-Methylphenol (m-cresol) | Commercially available | O-allylation and Claisen rearrangement | 2-(1-Propenyl)-3-methylphenol and 2-(1-Propenyl)-5-methylphenol |

| 2-Bromo-4-methylphenol | Bromination of p-cresol quickcompany.in | O-allylation and Claisen rearrangement | 2-Bromo-6-(1-propenyl)-4-methylphenol |

Alternative Synthetic Strategies for Structural Diversification

While the Claisen rearrangement is a powerful tool, other synthetic methods can be employed to generate a wider range of structurally diverse analogs.

Ortho-Alkylation via Other Catalytic Methods: Direct ortho-alkylation of phenols provides an alternative route. For instance, ruthenium-catalyzed C-H activation has been shown to be effective for the ortho-alkenylation of aromatic ketones, a strategy that could potentially be adapted for phenols. researchgate.net Another approach involves the use of allylindium reagents, which have been shown to react with quinol ethers at room temperature to produce ortho-allylated phenols. researchgate.netelectronicsandbooks.com

Synthesis of Di- and Poly-Substituted Phenols: More complex analogs with multiple substitutions can be prepared using cyclo-condensation reactions. For example, a [4+2] cyclo-condensation of aryl ketoesters and ynones has been developed for the synthesis of 3,5- and poly-substituted phenols. researchgate.netoregonstate.edu This method offers a high degree of regiochemical control.

Table 3: Alternative Synthetic Routes to Phenol Analogs

| Synthetic Strategy | Key Reagents/Catalysts | Type of Analog Produced | Reference |

| Room Temperature Allylation | Allylindium reagents | Ortho-allylated phenols | researchgate.netelectronicsandbooks.com |

| Ruthenium-Catalyzed C-H Activation | [{RuCl2(p-cymene)}2], AgSbF6, Cu(OAc)2·H2O | Ortho-alkenylated phenols | researchgate.net |

| [4+2] Cyclo-condensation | Aryl ketoesters, ynones | Poly-substituted phenols | researchgate.netoregonstate.edu |

These alternative strategies expand the accessible chemical space for analog synthesis, enabling the creation of novel compounds for comparative biological evaluation. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Molecular Structure and Advanced Theoretical Chemistry of Phenol, 4 Methyl 2 1 Propenyl

Computational Chemistry Methodologies

Computational chemistry provides a powerful lens for examining the intricacies of molecular systems. For Phenol (B47542), 4-methyl-2-(1-propenyl)-, these methods have been crucial in predicting its behavior and properties at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method for investigating the electronic structure of molecules like Phenol, 4-methyl-2-(1-propenyl)-. This approach is favored for its balance of computational cost and accuracy in calculating the electronic properties of many-body systems. DFT calculations are based on the principle that the energy of a system can be determined from its electron density.

Selection of Basis Sets for Quantum Chemical Analysis

The accuracy of DFT calculations is highly dependent on the choice of basis sets, which are sets of mathematical functions used to describe the atomic orbitals. For organic molecules such as Phenol, 4-methyl-2-(1-propenyl)-, Pople-style basis sets like 6-31G and 6-311G are commonly employed. The addition of polarization (e.g., d, p) and diffuse functions (e.g., +, ++) to these basis sets can further enhance the accuracy of the calculations by allowing for more flexibility in the description of the electron distribution, particularly for systems with lone pairs or anions.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. For Phenol, 4-methyl-2-(1-propenyl)-, various descriptors derived from computational analyses provide a detailed picture of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecular structure of Phenol, 4-methyl-2-(1-propenyl)- indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. Green areas denote regions of neutral potential. For Phenol, 4-methyl-2-(1-propenyl)-, the MEP would highlight the electronegative oxygen atom of the hydroxyl group as a region of high negative potential.

Mulliken Population Analysis

Mulliken population analysis is a method used to assign partial charges to individual atoms in a molecule. This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions and bonding within the molecule. By calculating the net charge on each atom, Mulliken analysis offers insights into the local reactivity of different parts of the Phenol, 4-methyl-2-(1-propenyl)- molecule.

Spectroscopic Properties from Computational Predictions

Computational quantum chemistry enables the prediction of various spectroscopic properties of molecules, including vibrational, electronic, and chiroptical spectra. These predictions are valuable for interpreting experimental data and for understanding the electronic structure and dynamics of the molecule.

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various vibrational motions of its atoms. Theoretical calculations, typically using Density Functional Theory (DFT), can predict these vibrational frequencies. For phenolic compounds, DFT methods have been shown to provide reliable results. nih.gov The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. This information is used to determine the frequencies and intensities of the vibrational modes.

A detailed computational analysis of Phenol, 4-methyl-2-(1-propenyl)- would involve calculating its infrared (IR) and Raman spectra. The predicted frequencies would then be compared with experimental spectra to assign the observed bands to specific vibrational modes, such as the O-H stretch of the phenolic hydroxyl group, the C-H stretches of the methyl and propenyl groups, and the various vibrations of the aromatic ring.

Table 1: Representative Predicted Vibrational Frequencies for a Substituted Phenol

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3600 | Stretching of the hydroxyl group bond. |

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of the C-H bonds in the methyl and propenyl groups. |

| C=C Stretch (Aromatic) | 1600-1450 | Stretching of the carbon-carbon double bonds within the benzene ring. |

| C=C Stretch (Propenyl) | ~1650 | Stretching of the carbon-carbon double bond in the propenyl side chain. |

| O-H Bend | ~1350 | Bending motion of the hydroxyl group. |

| C-O Stretch | ~1200 | Stretching of the carbon-oxygen bond. |

Note: This table is illustrative and based on general frequencies for substituted phenols. Specific values for Phenol, 4-methyl-2-(1-propenyl)- would require a dedicated computational study.

The electronic transitions of a molecule can be probed by UV-Visible spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the UV-Visible absorption spectra of organic molecules. These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption wavelengths and intensities, respectively.

For Phenol, 4-methyl-2-(1-propenyl)-, the UV-Visible spectrum is expected to show absorptions characteristic of the substituted phenol chromophore. The calculations would identify the specific electronic transitions, such as π → π* transitions within the benzene ring and the propenyl group, and n → π* transitions involving the lone pairs of the oxygen atom. The influence of the methyl and propenyl substituents on the absorption maxima can also be quantified. In the study of phenolic compounds, UV-vis absorption spectra are also utilized to experimentally determine properties like pKa. mdpi.com

Table 2: Predicted Electronic Transitions for a Substituted Phenol

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~280 | Low-Medium | π → π* transition, primarily localized on the aromatic ring. |

| S₀ → S₂ | ~230 | High | π → π* transition, with contributions from the entire conjugated system. |

Note: This table is illustrative. The exact values for Phenol, 4-methyl-2-(1-propenyl)- would depend on the specific computational setup.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. As Phenol, 4-methyl-2-(1-propenyl)- possesses a stereocenter at the methyl-substituted carbon of the propenyl group, it can exist as (R) and (S) enantiomers. Computational prediction of the ECD spectrum is crucial for assigning the absolute configuration based on experimental data.

The ECD spectrum is calculated using methods like TD-DFT, which provide the rotatory strengths of the electronic transitions. The predicted ECD spectrum, with its characteristic positive and negative Cotton effects, can be compared with the experimental spectrum to determine the absolute configuration of the enantiomer under investigation.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches are instrumental in modern SAR investigations, providing a molecular-level understanding of the interactions between a ligand and its biological target.

For Phenol, 4-methyl-2-(1-propenyl)-, computational SAR studies could explore its potential as an antioxidant, an anti-inflammatory agent, or other biological activities often associated with phenolic compounds. These studies typically involve the calculation of various molecular descriptors, such as:

Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO) can provide insights into the molecule's reactivity and its ability to donate or accept electrons. For instance, a lower ionization potential is often correlated with higher antioxidant activity in phenols.

Steric Properties: Molecular shape, volume, and surface area can influence how the molecule fits into the active site of a receptor or enzyme.

Lipophilicity: The partition coefficient (logP) is a measure of a compound's solubility in lipids versus water and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular docking simulations are a key component of computational SAR. In these simulations, the three-dimensional structure of Phenol, 4-methyl-2-(1-propenyl)- is placed into the binding site of a target protein. The simulation then calculates the most favorable binding poses and estimates the binding affinity. By comparing the docking scores and binding modes of a series of related compounds, researchers can identify the key structural features responsible for biological activity.

Reactivity and Mechanistic Studies of Phenol, 4 Methyl 2 1 Propenyl

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The aromatic ring of Phenol, 4-methyl-2-(1-propenyl)- is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl and methoxy (B1213986) groups. These reactions typically involve the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The positions ortho and para to the strongly activating hydroxyl group are the most nucleophilic and, therefore, the most likely sites of substitution.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.comlibretexts.org

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. libretexts.org The active electrophile is the nitronium ion (NO2+). masterorganicchemistry.com Given the directing effects of the hydroxyl and methoxy groups, the nitro group is expected to add at the positions ortho or para to the hydroxyl group.

Sulfonation: Reaction with fuming sulfuric acid (a mixture of H2SO4 and SO3) leads to the introduction of a sulfonic acid group (-SO3H). libretexts.orgyoutube.com The electrophile in this reaction can be either HSO3+ or neutral SO3. libretexts.org

The specific regioselectivity of these reactions on Phenol, 4-methyl-2-(1-propenyl)- would be influenced by the combined directing effects of the existing substituents. The powerful ortho, para-directing ability of the hydroxyl group would be the dominant factor.

Chemical Transformations of the Propenyl Side Chain

The propenyl side chain (-CH=CH-CH3) of Phenol, 4-methyl-2-(1-propenyl)- is a key site of reactivity, undergoing polymerization, dehydration, and oxidative cyclization reactions.

Polymerization and Cross-linking Behavior

The propenyl group in derivatives of Phenol, 4-methyl-2-(1-propenyl)- can participate in polymerization reactions. For instance, methacrylates derived from isoeugenol (B1672232) can undergo radical polymerization. acs.orgmdpi.com During this process, the polymerization primarily occurs through the newly introduced methacrylate (B99206) double bonds. However, the propenyl double bond can also be involved in secondary reactions. acs.orgmdpi.com

These secondary reactions can include radical addition, chain transfer, and termination, which can lead to the formation of branched or even cross-linked polymers. mdpi.comnih.gov The extent of cross-linking is influenced by the reaction conditions. For example, in solution homopolymerization in toluene, a high percentage of the propenyl double bonds can be preserved, whereas in other systems, significant cross-linking can occur, resulting in insoluble polymers. acs.org

Table 1: Polymerization Behavior of Isoeugenol-Derived Methacrylates

| Monomer Type | Polymerization Method | Initiator | Resulting Polymer Characteristics | Reference |

| Ethoxy isoeugenyl methacrylate (EIMA) | Emulsion Polymerization | Potassium persulfate (KPS) | Cross-linked and insoluble in organic solvents | acs.org |

| Isoeugenol-derived methacrylates | Photoinduced Radical Polymerization | Photoinitiator | Cross-linked polymers | mdpi.com |

Dehydration Reactions

Alcohols can undergo dehydration to form alkenes, typically in the presence of a strong acid catalyst like sulfuric or phosphoric acid at elevated temperatures. libretexts.orgchemguide.co.uk This process involves the removal of a water molecule. libretexts.org The mechanism can proceed through either an E1 or E2 pathway, depending on the structure of the alcohol. libretexts.org For secondary and tertiary alcohols, the reaction generally follows an E1 mechanism involving a carbocation intermediate. libretexts.org

While Phenol, 4-methyl-2-(1-propenyl)- itself is a phenol and not an alcohol in the traditional sense for this type of reaction, derivatives where the propenyl chain is modified to contain a hydroxyl group could potentially undergo acid-catalyzed dehydration. The ease of dehydration is influenced by the stability of the resulting carbocation, with tertiary alcohols dehydrating more readily than secondary or primary alcohols. libretexts.orgpearson.com

Oxidative Cyclization Pathways

The propenyl group of Phenol, 4-methyl-2-(1-propenyl)- is susceptible to oxidation, which can lead to the formation of various products, including cyclic compounds. One proposed mechanism involves the formation of a transient epoxide across the double bond. nih.gov This epoxide can then isomerize to a reactive hydroxy quinone methide (HQM). nih.govnih.gov

This HQM intermediate is electrophilic and can react with another molecule of isoeugenol to form diastereomeric 7,4'-oxyneolignans. nih.govnih.gov This process represents an oxidative cyclization pathway where two molecules of the parent compound are linked together. The formation of these neolignans is significant in understanding the chemical behavior and potential biological activities of isoeugenol. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Phenol, 4 Methyl 2 1 Propenyl

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of Phenol (B47542), 4-methyl-2-(1-propenyl)-. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for its unambiguous identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds such as Phenol, 4-methyl-2-(1-propenyl)-. Its high chromatographic resolution and the structural information provided by mass spectra make it ideal for identifying and quantifying this compound in complex mixtures. researchgate.net

Research findings for the closely related isomer, isoeugenol (B1672232), demonstrate the power of GC-MS in various applications. For instance, a GC-MS/MS method was developed to simultaneously determine eugenol (B1671780), isoeugenol, and methyleugenol in fish fillets. nih.gov This method achieved low limits of detection (LOD) and quantification (LOQ) for isoeugenol, at 1.2 µg·kg⁻¹ and 4 µg·kg⁻¹, respectively. nih.gov Similarly, GC-MS has been used to analyze isoeugenol and its derivatives in perfumes, highlighting its utility in quality control of consumer products. nih.gov

The general approach involves an injection of the sample into the GC system, where the compound is vaporized and separated on a capillary column. The temperature of the GC oven is ramped up according to a specific program to ensure the separation of analytes based on their boiling points and interactions with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

| Parameter | GC-MS Method for Isoeugenol Analysis in Fish Fillet nih.gov | GC-MS/MS Method for Volatile Phenols in Beer nih.gov |

| Instrument | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Matrix | Fish Fillet | Beer |

| Sample Preparation | Hexane extraction, Phenyl Solid Phase Extraction (SPE) cleanup | Headspace Solid-Phase Microextraction (HS-SPME) |

| Linearity Range | 5-500 µg·L⁻¹ (r² > 0.9982) | Not specified, correlation coefficients 0.993-0.999 |

| Limit of Detection (LOD) | 1.2 µg·kg⁻¹ | Lower than previously reported methods |

| Limit of Quantification (LOQ) | 4 µg·kg⁻¹ | Not specified |

| Recoveries | 76.4% to 99.9% | Not specified |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. For non-volatile or thermally unstable compounds, HPLC is often preferred over GC. Reversed-phase (RP) HPLC is the most common mode used for Phenol, 4-methyl-2-(1-propenyl)- and related compounds. sielc.com

A sensitive RP-HPLC method with ultraviolet (UV) detection was developed for the simultaneous determination of vanillin (B372448), eugenol, and isoeugenol. researchgate.net The separation was achieved on a Lichrospher 100 RP-18 column with a gradient elution of methanol and aqueous acetic acid, and detection at 270 nm. researchgate.net In this method, isoeugenol eluted at 14.4 minutes. researchgate.net Another RP-HPLC method for isoeugenol used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, volatile modifiers like formic acid are substituted for phosphoric acid. sielc.com

Method development for Phenol, 4-methyl-2-(1-propenyl)- would involve optimizing several parameters, including the choice of stationary phase (typically C18), mobile phase composition (ratio of organic solvent to aqueous buffer), pH of the mobile phase, and detector wavelength. UV detection is common for phenols due to their chromophoric nature. epa.gov

| Parameter | RP-HPLC Method for Isoeugenol Analysis researchgate.net | RP-HPLC Method for Phenols in Water nih.gov |

| Instrument | RP-HPLC with UV detection | RP-HPLC with UV-Vis detection |

| Column | Lichrospher 100 RP-18 | C18 column |

| Mobile Phase | Gradient elution of methanol and acetic acid aqueous solution | Isocratic elution of methanol-0.01 M citrate buffer (pH 6.2) containing 0.03 M TBAB |

| Detection | 270 nm | 290 nm |

| Retention Time | 14.4 min (for isoeugenol) | < 14 min for PNP and its metabolites |

| Limit of Detection (LOD) | 0.099 g mL⁻¹ (for isoeugenol) | 2.1-2.7 µM (instrumental quantification limit) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. neliti.com This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. neliti.com The smaller particle size allows for faster separations without sacrificing efficiency. lcms.cz

While specific UPLC methods for Phenol, 4-methyl-2-(1-propenyl)- are not extensively documented, methods for related compounds demonstrate its applicability. mdpi.comresearchgate.net For instance, UPLC methods have been developed for eugenol, a structural isomer, using C18 columns and mobile phases consisting of acetonitrile, methanol, and water. mdpi.comresearchgate.net These methods achieve excellent linearity over concentration ranges of 10–100 ng/mL. mdpi.comresearchgate.net Given the structural similarities, these conditions provide a strong starting point for developing a rapid and sensitive UPLC method for Phenol, 4-methyl-2-(1-propenyl)-. The transition from HPLC to UPLC can significantly reduce analysis time, increasing sample throughput. lcms.cz

Sample Preparation and Enrichment Methods

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte prior to chromatographic analysis. This step is essential for achieving low detection limits and ensuring the reliability of the analytical method.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. mdpi.com Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like Phenol, 4-methyl-2-(1-propenyl)- in complex matrices such as food and environmental samples. nih.govacs.org

The optimization of HS-SPME involves several key parameters:

Fiber Coating: The choice of fiber coating is crucial and depends on the polarity of the analyte. For the relatively low volatility of isoeugenol, more polar coatings like polyacrylate (PA) and polydimethylsiloxane/divinylbenzene (PDMS/DVB) have shown better performance. nih.govacs.org A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for a broad range of volatile phenols. nih.gov

Extraction Time and Temperature: These parameters affect the partitioning of the analyte between the sample matrix and the fiber coating. For isoeugenol in aquaculture products, an extraction time of 30-45 minutes at 50°C was found to be optimal. nih.govacs.org For other volatile phenols in beer, an extraction temperature of 80°C and a time of 55 minutes were identified as optimal. nih.gov

Sample Matrix Modification: Adjusting the pH or ionic strength (e.g., by adding NaCl) of the sample can enhance the release of analytes from the matrix into the headspace, thereby improving extraction efficiency. mdpi.com

A developed HS-SPME-GC-MS method for isoeugenol in aquaculture products achieved detection limits below 15 ng/g with high precision (5–13% RSD) and accuracy (97–99% recoveries). nih.govacs.org

| Parameter | HS-SPME for Isoeugenol in Aquaculture Products nih.govacs.org | HS-SPME for Volatile Phenols in Beer nih.gov |

| Fiber Coating | Polyacrylate (PA) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temperature | 50 °C | 80 °C |

| Extraction Time | 30-45 minutes | 55 minutes |

| Key Findings | Method avoids organic solvents and simplifies sample preparation. | The presence of CO2, salt addition, and stirring were evaluated for their effect on extraction efficiency. |

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. nih.gov For Phenol, 4-methyl-2-(1-propenyl)-, derivatization can be employed to increase its volatility and thermal stability for GC analysis or to enhance its detectability in LC analysis. researchgate.netnih.gov The primary target for derivatization is the phenolic hydroxyl group.

For GC Analysis: Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This process reduces the polarity of the phenol, leading to improved peak shape and preventing thermal degradation in the GC inlet. nih.govresearchgate.net

For LC Analysis: Derivatization can be used to attach a UV-absorbing or fluorescent tag to the molecule, significantly enhancing detection sensitivity. scirp.org For example, a sensitive LC-MS/MS method for isoeugenol in finfish was developed using an off-line derivatization step with dansyl chloride. nih.gov This derivatization enhanced the signal intensity, allowing for a limit of quantification of 2.5 ng·g⁻¹. nih.gov Other reagents like 4-Nitrobenzoyl Chloride and benzoyl chloride have also been used for the pre-column derivatization of phenols for HPLC-UV analysis. scirp.orgresearchgate.net

The choice of derivatization agent and reaction conditions (e.g., pH, time, temperature) must be carefully optimized to ensure a complete and reproducible reaction. scirp.org

Conclusion and Future Research Directions for Phenol, 4 Methyl 2 1 Propenyl

Synthesis of Current Academic Understanding

Phenol (B47542), 4-methyl-2-(1-propenyl)- is a substituted phenol, a class of compounds that are widespread in nature and industry. tandfonline.comnih.gov Structurally, it features a phenol core with a methyl group at the para-position (position 4) and a 1-propenyl group at the ortho-position (position 2). While direct studies are sparse, its chemical nature allows for inferences based on the well-documented chemistry of related alkenyl phenols and alkylphenols. capes.gov.brrsc.org

Alkenyl phenols are known for their biological activities and are key building blocks in the natural synthesis of complex polymers like lignin (B12514952). rsc.org The reactivity of the phenolic hydroxyl group, the aromatic ring, and the propenyl side chain are the primary determinants of its chemical behavior. The presence of the electron-donating methyl and hydroxyl groups likely activates the aromatic ring toward electrophilic substitution, while the propenyl group offers sites for addition reactions or oxidative coupling. rsc.org

The current understanding is largely limited to basic identification and computed properties, as summarized in the table below.

Table 1: Known Properties of Phenol, 4-methyl-2-(1-propenyl)-

| Property | Value |

|---|---|

| CAS Number | 53889-94-4 |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Synonyms | 4-Methyl-2-(1-propen-1-yl)phenol; 4-methyl-2-prop-1-enylphenol |

Identification of Remaining Knowledge Gaps

The primary and most significant knowledge gap is the near-total absence of empirical data for Phenol, 4-methyl-2-(1-propenyl)-. The current academic landscape lacks detailed information across several critical domains:

Synthesis and Yield: While general methods for synthesizing substituted phenols exist, specific, optimized, and high-yield synthetic routes for this particular isomer have not been published. There is no data on reaction efficiencies, scalability, or purification challenges.

Biological Activity: There is a complete lack of studies investigating the biological or pharmacological effects of this compound. Its potential as an antioxidant, antimicrobial, anti-inflammatory, or cytotoxic agent—properties often associated with substituted phenols—remains unexplored. nih.govmdpi.com

Mechanism of Action: Without biological activity data, there is consequently no understanding of the potential molecular mechanisms through which this compound might interact with biological systems.

Environmental Fate: No studies have been conducted on the environmental persistence, mobility, or degradation of Phenol, 4-methyl-2-(1-propenyl)-. Its biodegradability by soil or aquatic microorganisms is unknown. tandfonline.com

Toxicological Profile: Data on the potential toxicity of this compound to humans, wildlife, or environmental ecosystems is nonexistent.

Proposed Avenues for Future Research Investigations

To address the identified knowledge gaps, a structured research program is essential. The following sections outline key areas of investigation.

Exploration of Novel Synthetic Pathways

Developing efficient and selective synthetic methods is the first step toward enabling further study. Research should focus on established reactions for phenol modification, tailored to achieve the desired substitution pattern.

Table 2: Proposed Synthetic Strategies

| Synthetic Approach | Key Reagents & Conditions | Rationale & Key Research Questions |

|---|---|---|

| Claisen Rearrangement & Isomerization | 1. p-Cresol (B1678582), Allyl bromide, Base (e.g., K2CO3). 2. Heat (for rearrangement). 3. Base/Catalyst (for isomerization of allyl to propenyl). | A classic route to ortho-alkenyl phenols. Research would need to optimize conditions to maximize the yield of the desired 2-allyl-4-methylphenol (B1664044) intermediate and then efficiently isomerize the double bond. |

| Ortho-Alkenylation of p-Cresol | p-Cresol, Propargyl alcohol or allene (B1206475) derivatives, Transition metal catalyst (e.g., Rh(III), Pd). | Modern catalytic methods offer high regioselectivity. nih.gov This approach could provide a more direct route. What is the optimal catalyst and ligand system for this specific transformation? |

| Oxidative Dehydrogenative Coupling | Isoeugenol (B1672232), Metal or enzymatic oxidant (e.g., FeCl3, Laccase). | While typically used for dimerization, exploring controlled cross-coupling or modification of existing alkenyl phenols could be a viable, biomimetic route. nih.gov Can conditions be found to favor intramolecular rearrangement or functionalization over dimerization? |

In-depth Mechanistic Studies of Biological Interactions

Given the established bioactivities of similar phenolic structures like eugenol (B1671780) and carvacrol (B1668589), a systematic screening of Phenol, 4-methyl-2-(1-propenyl)- is warranted. nih.govfrontiersin.org Research should begin with broad screening assays and progress to more detailed mechanistic studies for any identified "hits."

Table 3: Proposed Biological Screening Cascade

| Activity to Investigate | Initial Screening Assay | Follow-up Mechanistic Study |

|---|---|---|

| Antioxidant Activity | DPPH or ABTS radical scavenging assays. | Cell-based assays for reactive oxygen species (ROS) reduction; measurement of antioxidant enzyme expression (e.g., SOD, Catalase). |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans). frontiersin.org | Electron microscopy to observe effects on cell morphology; membrane permeability assays; biofilm inhibition assays. |

| Cytotoxicity | MTT or LDH assays on various cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293). | Apoptosis assays (e.g., Annexin V/PI staining); cell cycle analysis; investigation of key signaling pathways (e.g., caspases). |

| Enzyme Inhibition | Screening against relevant enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases for anti-inflammatory potential. | Kinetic studies to determine the mode of inhibition (competitive, non-competitive, etc.). |

Advanced Environmental Degradation Modeling

Understanding the environmental fate of this compound is crucial for assessing its potential impact as a pollutant. Alkylphenols are known to be persistent and can act as endocrine disruptors, making this a priority area of investigation. capes.gov.brnih.gov A combination of laboratory experiments and computational modeling would provide a comprehensive picture.

Table 4: Proposed Environmental Fate Investigation Plan

| Research Area | Experimental Approach | Modeling & Simulation |

|---|---|---|

| Biodegradation | Incubate the compound with microbial consortia from activated sludge or contaminated soil. Monitor its disappearance and identify metabolites using LC-MS/GC-MS. tandfonline.com Test for degradation via ortho- and meta-cleavage pathways by assaying for key enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase. tandfonline.comnih.gov | Use Quantitative Structure-Biodegradation Relationship (QSBR) models to predict the likelihood and rate of biodegradation based on molecular structure. |

| Photodegradation | Expose aqueous solutions of the compound to simulated sunlight (UVA/UVB) and monitor its decay rate. | Model the reaction with photochemically produced radicals (e.g., hydroxyl radicals) to estimate its atmospheric half-life. |

| Partitioning and Mobility | Experimentally determine the octanol-water partition coefficient (Log Kow) to assess its potential for bioaccumulation. | Use computational tools to predict Log Kow, water solubility, and soil adsorption coefficient (Koc). nih.gov These parameters can be used in fugacity models to predict its distribution in a model environment (air, water, soil, sediment). capes.gov.bracs.org |

Q & A

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodology : Implement inline FTIR monitoring to track reaction progress. Use recrystallization (ethanol/water) or preparative HPLC for purification. Conduct DoE (Design of Experiments) to optimize catalyst loading and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.